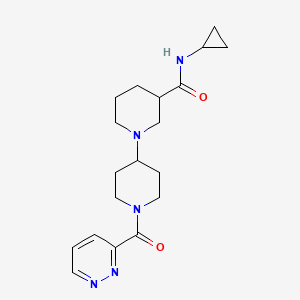
N-(1-phenylethyl)-2,1,3-benzoxadiazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-phenylethyl)-2,1,3-benzoxadiazole-4-sulfonamide, also known as PEBD, is a compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(1-phenylethyl)-2,1,3-benzoxadiazole-4-sulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in cancer cell growth. N-(1-phenylethyl)-2,1,3-benzoxadiazole-4-sulfonamide has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer cells.
Biochemical and Physiological Effects
N-(1-phenylethyl)-2,1,3-benzoxadiazole-4-sulfonamide has been shown to have low toxicity in vitro, making it a promising candidate for further development as a therapeutic agent. In addition, N-(1-phenylethyl)-2,1,3-benzoxadiazole-4-sulfonamide has been shown to have good water solubility, which is important for its potential applications in bioimaging and cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1-phenylethyl)-2,1,3-benzoxadiazole-4-sulfonamide is its versatility, as it can be used in a variety of applications. However, one limitation is that the synthesis of N-(1-phenylethyl)-2,1,3-benzoxadiazole-4-sulfonamide is relatively complex and requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the study of N-(1-phenylethyl)-2,1,3-benzoxadiazole-4-sulfonamide. One direction is the development of N-(1-phenylethyl)-2,1,3-benzoxadiazole-4-sulfonamide-based fluorescent probes for the detection of other analytes, such as proteins and nucleic acids. Another direction is the optimization of N-(1-phenylethyl)-2,1,3-benzoxadiazole-4-sulfonamide as a therapeutic agent for cancer treatment, including the development of N-(1-phenylethyl)-2,1,3-benzoxadiazole-4-sulfonamide-based drug delivery systems. Finally, the development of new synthetic routes for N-(1-phenylethyl)-2,1,3-benzoxadiazole-4-sulfonamide could lead to improved yields and lower costs, making it more accessible for research and development.
Métodos De Síntesis
The synthesis of N-(1-phenylethyl)-2,1,3-benzoxadiazole-4-sulfonamide involves the reaction of 2-aminobenzoxazole with phenylethylsulfonyl chloride in the presence of a base. The yield of N-(1-phenylethyl)-2,1,3-benzoxadiazole-4-sulfonamide is typically around 50-60%, and the compound can be purified using column chromatography.
Aplicaciones Científicas De Investigación
N-(1-phenylethyl)-2,1,3-benzoxadiazole-4-sulfonamide has been studied for its potential applications in various fields, including fluorescence sensing, bioimaging, and cancer therapy. In fluorescence sensing, N-(1-phenylethyl)-2,1,3-benzoxadiazole-4-sulfonamide has been used as a probe for the detection of metal ions and amino acids. In bioimaging, N-(1-phenylethyl)-2,1,3-benzoxadiazole-4-sulfonamide has been used as a fluorescent dye for imaging cancer cells. In cancer therapy, N-(1-phenylethyl)-2,1,3-benzoxadiazole-4-sulfonamide has shown potential as a therapeutic agent due to its ability to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
N-(1-phenylethyl)-2,1,3-benzoxadiazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c1-10(11-6-3-2-4-7-11)17-21(18,19)13-9-5-8-12-14(13)16-20-15-12/h2-10,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCLZIKNWGVNCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=CC3=NON=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-phenylethyl)-2,1,3-benzoxadiazole-4-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(diphenylacetyl)amino]-N-(3-hydroxypropyl)-3-phenylacrylamide](/img/structure/B5493925.png)

![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-fluorobenzyl)piperazine](/img/structure/B5493940.png)
![N-[2-[(5-bromo-2-furoyl)amino]-3-(4-bromophenyl)acryloyl]phenylalanine](/img/structure/B5493944.png)

![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-1-isopropyl-1H-pyrazole-4-carboxamide](/img/structure/B5493953.png)
![1'-(cyclopropylcarbonyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5493958.png)


![4,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5493975.png)
![7-acetyl-N-[(1-ethylcyclobutyl)methyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5493992.png)

![N-[2-hydroxy-1-(hydroxymethyl)ethyl]-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5494018.png)
![N~1~-cyclopropyl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B5494026.png)